4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]
Description
4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] (CAS: 698368-29-5) is a bis-sulfonamide compound characterized by a central oxybis (-O-) bridge connecting two N-(4-methylphenyl)benzenesulfonamide moieties. Its molecular formula is C₂₆H₂₄N₂O₅S₂, with a molecular weight of 508.60 g/mol .
Properties
CAS No. |
698368-29-5 |
|---|---|
Molecular Formula |
C26H24N2O5S2 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-[4-[(4-methylphenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-7-21(8-4-19)27-34(29,30)25-15-11-23(12-16-25)33-24-13-17-26(18-14-24)35(31,32)28-22-9-5-20(2)6-10-22/h3-18,27-28H,1-2H3 |
InChI Key |
WYOYQSJUQUEATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst (e.g., iron(III) chloride) are used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide], in anticancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various human cancer cell lines, such as breast and colon cancer cells .
Enzyme Inhibition
Sulfonamides are known to act as inhibitors for several enzymes. Compounds similar to 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, some derivatives have shown promising activity against α-glucosidase, indicating potential for managing diabetes .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamide derivatives has been a significant area of research. Studies have demonstrated that compounds with similar structures exhibit moderate antibacterial activity against Gram-positive bacteria and antifungal properties .
Synthesis and Structural Studies
The synthesis of 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] typically involves the reaction of sulfonamide precursors under controlled conditions to ensure high yields and purity. Structural analysis through techniques such as X-ray crystallography has provided insights into the arrangement of atoms within the compound, revealing critical information about its bonding and interactions .
Case Study 1: Anticancer Evaluation
In a study evaluating new sulfonamide derivatives for anticancer activity, researchers synthesized a series of compounds based on the structure of 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]. The compounds were tested against various cancer cell lines, revealing significant cytotoxicity and apoptotic effects. These findings support the potential use of this compound in developing novel cancer therapies .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of sulfonamides related to 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]. The study demonstrated that specific derivatives effectively inhibited acetylcholinesterase activity, suggesting their utility in treating Alzheimer's disease. The structure-activity relationship analysis provided valuable insights into optimizing these compounds for enhanced efficacy .
Mechanism of Action
The mechanism of action of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit enzymes like dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. The compound’s ability to undergo various chemical modifications also enables it to interact with different biological pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Sulfonamides exhibit diverse properties depending on substituents and linkages. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Sulfonamide Derivatives
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Notable Properties |
|---|---|---|---|---|
| 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] (698368-29-5) | C₂₆H₂₄N₂O₅S₂ | 508.60 | Oxybis bridge; para-methylphenyl groups | High hydrophobicity; potential steric bulk |
| Benzenesulfonamide, 4,4'-oxybis[N-(2-hydroxyethyl)-] (116937-40-7) | C₁₆H₂₀N₂O₇S₂ | 416.47 | Oxybis bridge; hydroxyethyl groups | Enhanced solubility (polar -OH groups) |
| 4,4'-Methylenebis{N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide} (SR00-0168) | C₂₉H₂₆N₂O₈S₂ | 594.66 | Methylenebis bridge; benzodioxol-methyl groups | Increased steric bulk; electron-rich rings |
| 3,4-Dimethoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide (4207-4526) | C₁₆H₁₉NO₄S | 321.39 | Dimethoxy groups; para-methylbenzyl chain | Electron-donating substituents; moderate size |
| N-(4-Hydroxyphenyl)benzenesulfonamide | C₁₂H₁₁NO₃S | 249.29 | Hydroxyphenyl group | Hydrogen-bonding capacity; higher acidity |
Key Comparative Insights
Substituent Effects on Solubility: The hydroxyethyl-substituted analog (116937-40-7) exhibits improved aqueous solubility compared to the target compound due to polar -OH groups, which facilitate hydrogen bonding . In contrast, the para-methylphenyl groups in the target compound enhance hydrophobicity, making it more suitable for non-polar environments .
Steric and Electronic Modifications: The benzodioxol-methyl derivative (SR00-0168) introduces bulky benzodioxol rings, which may hinder molecular packing and affect crystallinity. This structural feature is absent in the target compound .
Hydrogen-Bonding Potential: The N-(4-hydroxyphenyl) analog forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, as observed in crystallographic studies . The target compound lacks -OH groups, limiting its hydrogen-bonding capacity but favoring hydrophobic interactions.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (508.60 g/mol) compared to simpler analogs like 4207-4526 (321.39 g/mol) suggests greater structural rigidity, which could influence its thermal stability or diffusion properties .
Biological Activity
4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] features two sulfonamide groups linked by an ether bridge. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines under controlled conditions to yield the desired sulfonamide derivatives. This methodology allows for the introduction of various functional groups that can enhance biological activity.
1. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Research indicates that derivatives of 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 6.72 mg/mL |
| 4d | S. aureus | 6.63 mg/mL |
| 4c | B. subtilis | 6.67 mg/mL |
These findings suggest that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains, making them potential candidates for new antibiotic therapies .
2. Anti-inflammatory Activity
In vivo studies have demonstrated that certain sulfonamide derivatives exhibit notable anti-inflammatory effects. For instance, compounds derived from 4,4'-Oxybis have shown significant inhibition of carrageenan-induced edema in rat models.
Table 2: Anti-inflammatory Activity Results
| Compound | Edema Inhibition (%) at 3h |
|---|---|
| 4a | 94.69% |
| 4c | 89.66% |
| Control | - |
This data indicates a promising avenue for developing anti-inflammatory medications based on sulfonamide structures .
3. Anticancer Activity
Recent studies have explored the cytotoxic effects of sulfonamide derivatives on leukemia cell lines. For example, compounds like 4a and 4d have been tested against Jurkat and THP-1 cells, showing selective cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.
Table 3: Cytotoxicity Data Against Leukemia Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4a | 6.7 | Jurkat |
| 4d | 4.2 | THP-1 |
These findings underscore the potential of these compounds in cancer therapy, particularly due to their ability to induce apoptosis selectively in malignant cells while sparing normal cells .
The biological activities of 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : By targeting DHPS, these compounds disrupt folate metabolism in bacteria.
- Induction of Apoptosis : In cancer cells, these compounds increase pro-apoptotic factors like Bax and caspase-3 while decreasing anti-apoptotic factors like Bcl-2, leading to programmed cell death.
- Antioxidant Properties : Some derivatives also exhibit antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- A study published in Frontiers in Chemistry demonstrated that specific derivatives significantly reduced inflammation and exhibited antimicrobial properties in vivo .
- Another research article detailed the cytotoxic effects observed in leukemia cell lines treated with these compounds, emphasizing their selective action against cancerous cells without markedly affecting normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
